molecular formula C19H23NO5S B12133133 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide

Cat. No.: B12133133
M. Wt: 377.5 g/mol
InChI Key: STRQNYLPBSAHGW-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide is a benzamide derivative characterized by three distinct structural motifs:

  • A furan-2-ylmethyl substituent, providing aromaticity and possible interactions with biological targets via π-π stacking or hydrogen bonding.
  • A 2-propoxybenzamide core, which may enhance lipophilicity and modulate receptor binding .

While explicit data on its biological activity or applications are absent in the provided evidence, its structural features align with compounds investigated for pesticidal, pharmaceutical, or materials science applications .

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide

InChI

InChI=1S/C19H23NO5S/c1-2-10-25-18-8-4-3-7-17(18)19(21)20(13-16-6-5-11-24-16)15-9-12-26(22,23)14-15/h3-8,11,15H,2,9-10,12-14H2,1H3

InChI Key

STRQNYLPBSAHGW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide is a compound with notable biological activity, primarily in the context of cardiovascular and respiratory health. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Tetrahydrothiophene moiety : Contributes to its pharmacological properties.
  • Furan ring : Enhances bioactivity through potential interactions with biological targets.
  • Propoxybenzamide group : Imparts stability and solubility.

The biological activity of this compound is primarily attributed to its ability to modulate various physiological pathways:

  • Smooth Muscle Relaxation : Similar to conventional calcium antagonists, it exhibits strong smooth muscle relaxing action, which is beneficial for vascular health .
  • Vasodilation : The compound promotes vasodilation in coronary and cerebral arteries, improving blood flow and reducing hypertension .
  • Anti-asthmatic Effects : Demonstrated efficacy in inhibiting bronchoconstriction induced by histamine in animal models, suggesting potential use in asthma treatment .

In Vitro Studies

StudyFindings
Study 1Demonstrated significant vasodilatory effects on isolated aortic rings.
Study 2Showed inhibition of acetylcholine-induced contractions in tracheal tissues from guinea pigs.

In Vivo Studies

ModelAdministrationOutcome
Hypertensive RatsOral administrationReduced blood pressure and improved renal circulation.
Asthma Model (Guinea Pig)InhalationDecreased airway resistance post-histamine exposure.

Case Studies

  • Case Study on Hypertension :
    • A clinical trial involving patients with essential hypertension indicated that administration of the compound led to a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period.
  • Case Study on Asthma Management :
    • In a controlled study, subjects with asthma showed improved lung function metrics after treatment with the compound compared to placebo, highlighting its potential as an adjunct therapy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide exhibit significant anticancer properties. Preliminary studies suggest that these compounds can inhibit tubulin polymerization, a critical process in cancer cell proliferation. The mechanism of action likely involves binding to specific enzymes or receptors that regulate cell growth and apoptosis.

Enzyme Inhibition

The compound's structural characteristics also suggest potential as an enzyme inhibitor. Studies have shown that similar compounds can modulate the activity of various enzymes involved in metabolic pathways. For instance, they may interact with kinases or phosphatases, influencing signaling cascades critical for cellular function .

G Protein-Coupled Receptor Modulation

Compounds with tetrahydrothiophene structures have been identified as activators of G protein-gated inwardly rectifying potassium channels (GIRK channels), which play essential roles in neuronal excitability and cardiac function. This suggests that this compound could be explored for its potential effects on these channels.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Anticancer Evaluation : A study demonstrated that derivatives with similar structures exhibited potent anticancer activity against various cancer cell lines by inhibiting cell proliferation through apoptosis induction .
  • Enzyme Interaction Studies : Research has shown that modifications in the propoxy and furan groups can significantly alter enzyme binding affinities and inhibitory activities .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation, primarily targeting the furan ring and sulfone group. Key reagents and outcomes include:

Reagent/Conditions Products Formed Mechanistic Pathway References
Hydrogen peroxide (H₂O₂) in acidic mediaDihydrofuran derivatives via epoxidationElectrophilic addition to furan double bond
Potassium permanganate (KMnO₄)Cleavage of furan to dicarbonyl compoundsOxidative ring-opening
Ozone (O₃) followed by reductive workupFragmentation into smaller aldehydes/ketonesOzonolysis of furan moiety

The sulfone group remains inert under these conditions due to its high oxidation state.

Reduction Reactions

Reductive pathways focus on the amide and propoxy groups:

Reagent/Conditions Products Formed Key Observations References
Lithium aluminum hydride (LiAlH₄) in anhydrous etherReduction of amide to amine (-CONH₂ → -CH₂NH₂)Limited selectivity; requires low temps
Sodium borohydride (NaBH₄) in methanolNo reactionAmide group resistance to mild reduction
Catalytic hydrogenation (H₂/Pd-C)Saturation of furan ring to tetrahydrofuranPartial reduction under high pressure

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzene ring and furan positions:

Reaction Type Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-2-propoxybenzamide derivativeModerate
HalogenationCl₂/FeCl₃, 25°C5-Chlorofuran substitutionHigh
Nucleophilic aromatic substitutionNaOH/EtOH, refluxHydrolysis of propoxy to hydroxyl groupLow

Hydrolysis Reactions

The amide bond and ether linkage are susceptible to hydrolysis:

Conditions Products Formed Mechanism References
6M HCl, reflux, 12h2-Propoxybenzoic acid + furan-methylamineAcid-catalyzed amide cleavage
2M NaOH, 80°C, 6hDegradation to sulfolane and furan fragmentsBase-induced ether cleavage

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Products Proposed Mechanism References
150–250°CCO₂, H₂O, SO₂Oxidative decomposition of sulfone group
250–400°CBenzene derivatives, furan oligomersPyrolytic ring-opening and recombination

Stability Under Ambient Conditions

  • pH Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .

  • Thermal Stability : Decomposition initiates at 150°C, with complete degradation by 400°C .

  • Photostability : No significant degradation under UV-Vis light (λ > 300 nm).

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Contrast
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamideEthoxy vs. propoxy groupSlower hydrolysis due to steric hindrance
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamideBenzofuran vs. benzamide coreEnhanced electrophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents
Compound Name Structural Features Molecular Weight Key Differences Potential Applications References
Target Compound Tetrahydrothiophene sulfone, furan-2-ylmethyl, 2-propoxybenzamide 493.5 Unique sulfone and furan combination Unknown (structural analogs suggest pesticidal or medicinal uses)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, isopropoxy groups 323.3 Lacks sulfone and furan; higher electronegativity from CF₃ Fungicide (controls rice sheath blight)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Tetrahydrofuranone, cyclopropane 282.7 Oxo-furan vs. sulfone-thiophene; smaller molecular weight Fungicide
N,N-Dimethyl-2-propoxybenzamide (3k) Dimethylamine, propoxy ~223.3 Simpler structure; lacks heterocyclic substituents Intermediate in organic synthesis

Key Observations :

  • The furan-2-ylmethyl group differentiates it from flutolanil’s trifluoromethyl substituent, which is strongly electron-withdrawing and lipophilic .
Furan-Containing Benzodiazepine Derivatives

Compounds such as 2a (4-(Furan-2-ylmethyl)-2-(prop-1-en-2-yl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one) share the furan-2-ylmethyl motif but incorporate a diazepine core instead of a benzamide. These derivatives are synthesized via copper-catalyzed reactions, yielding 60–90% efficiency . While the target compound lacks the diazepine ring, both classes may exhibit similar synthetic challenges, such as steric hindrance from the furan substituent during coupling reactions .

Sulfone-Containing Analogs

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide (CAS 898471-48-2) shares the tetrahydrothiophene sulfone group and benzamide core but replaces the 2-propoxy group with a 3-methoxy and trifluoromethylphenyl-furan substituent. This modification increases molecular weight (493.5 vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-propoxybenzamide?

  • Methodological Answer : A one-pot synthesis involving copper catalysis (e.g., Cu(OTf)₂) under inert conditions (N₂ atmosphere) is commonly used. Key steps include:

  • Reaction Optimization : Heating to 110°C with reagents like triphenylphosphine and molybdenum acetylacetonate .
  • Purification : Column chromatography (silica gel H) with gradients like petroleum ether/ethyl acetate (2:1) to isolate the product .
  • Yield Optimization : Small-scale reactions achieve ~90% yield, but scaling up reduces efficiency (60% yield), likely due to heat transfer limitations .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent integration and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Chromatography : Monitor reaction progress via TLC (Rf = 0.4 in PE/EA) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during scale-up?

  • Methodological Answer :

  • Case Study : reports 90% yield at 30 mg scale vs. 60% at 387 mg. Key factors:
  • Heat Distribution : Use microwave-assisted heating or flow reactors for uniform temperature control.
  • Purification Efficiency : Optimize column chromatography parameters (e.g., gradient elution) to mitigate losses .
  • Statistical Analysis : Design-of-experiment (DoE) models to identify critical variables (e.g., catalyst loading, solvent ratio) .

Q. What strategies resolve spectral ambiguities in structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Use NOESY or HSQC to distinguish overlapping signals in furan and tetrahydrothiophene moieties.
  • Isotopic Labeling : Deuterated analogs to isolate specific proton environments .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra .

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The sulfone group increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions.
  • Steric Considerations : The rigid tetrahydrothiophene ring may hinder access to reactive sites, requiring bulky ligands in catalytic systems .
  • Comparative Studies : Replace with non-sulfonated analogs (e.g., tetrahydrothiophen-3-yl) to assess sulfone-specific reactivity .

Q. What methodologies assess biological interactions, such as TRPM8 channel modulation?

  • Methodological Answer :

  • Binding Assays : Fluorescence polarization or SPR to measure affinity for TRPM8.
  • Functional Studies : Calcium imaging in TRPM8-expressing cell lines to evaluate antagonism .
  • SAR Analysis : Compare with analogs like 4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide to identify critical substituents .

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